5-Fluoro-2-(pyridin-4-ylmethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-(pyridin-4-ylmethoxy)aniline is a chemical compound that belongs to the class of fluorinated anilines It is characterized by the presence of a fluorine atom at the 5-position of the aniline ring and a pyridin-4-ylmethoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(pyridin-4-ylmethoxy)aniline typically involves the following steps:
Nucleophilic Substitution Reaction: The starting material, 5-fluoro-2-nitroaniline, undergoes a nucleophilic substitution reaction with 4-pyridinemethanol in the presence of a base such as potassium carbonate. This reaction forms the intermediate 5-fluoro-2-(pyridin-4-ylmethoxy)nitrobenzene.
Reduction Reaction: The nitro group in the intermediate is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(pyridin-4-ylmethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
5-Fluoro-2-(pyridin-4-ylmethoxy)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of advanced materials with specific properties.
Biological Research: It serves as a probe or ligand in various biological assays to study enzyme activities and receptor interactions.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(pyridin-4-ylmethoxy)aniline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors by forming strong hydrogen bonds and hydrophobic interactions. The pyridin-4-ylmethoxy group contributes to the overall stability and specificity of the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-(pyridin-3-ylmethoxy)aniline
- 5-Fluoro-2-(pyridin-2-ylmethoxy)aniline
- 5-Fluoro-2-(pyridin-4-ylmethoxy)benzene
Uniqueness
5-Fluoro-2-(pyridin-4-ylmethoxy)aniline is unique due to the specific positioning of the fluorine atom and the pyridin-4-ylmethoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H11FN2O |
---|---|
Molecular Weight |
218.23 g/mol |
IUPAC Name |
5-fluoro-2-(pyridin-4-ylmethoxy)aniline |
InChI |
InChI=1S/C12H11FN2O/c13-10-1-2-12(11(14)7-10)16-8-9-3-5-15-6-4-9/h1-7H,8,14H2 |
InChI Key |
LLDRXMIRGZIOKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)N)OCC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.